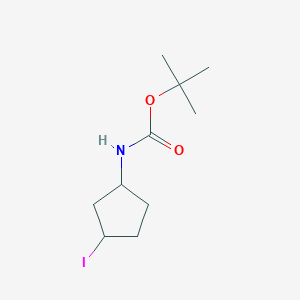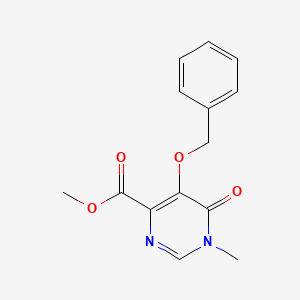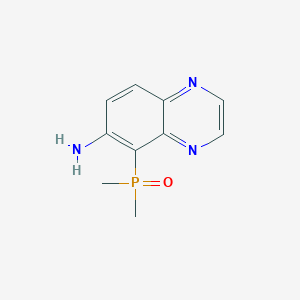
5-Dimethylphosphorylquinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dimethylphosphorylquinoxalin-6-amine is a chemical compound with the molecular formula C10H12N3OP and a molecular weight of 221.20 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylphosphorylquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable phosphorylated reagent. One common method includes the reaction of o-phenylenediamine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Dimethylphosphorylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
- Oxidation products include quinoxaline N-oxides.
- Reduction products include reduced quinoxaline derivatives.
- Substitution products include N-alkyl or N-acyl quinoxaline derivatives .
Aplicaciones Científicas De Investigación
5-Dimethylphosphorylquinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Dimethylphosphorylquinoxalin-6-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Quinoxaline: The parent compound of 5-Dimethylphosphorylquinoxalin-6-amine, known for its broad spectrum of biological activities.
Benzimidazole: A structurally similar compound with significant pharmacological properties, including antiviral and anticancer activities.
Quinoline: Another nitrogen-containing heterocycle with diverse applications in medicine and industry.
Uniqueness: this compound is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This modification enhances its stability, solubility, and reactivity compared to other quinoxaline derivatives .
Propiedades
Fórmula molecular |
C10H12N3OP |
|---|---|
Peso molecular |
221.20 g/mol |
Nombre IUPAC |
5-dimethylphosphorylquinoxalin-6-amine |
InChI |
InChI=1S/C10H12N3OP/c1-15(2,14)10-7(11)3-4-8-9(10)13-6-5-12-8/h3-6H,11H2,1-2H3 |
Clave InChI |
HFPASWSTLSWIEI-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=C(C=CC2=NC=CN=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


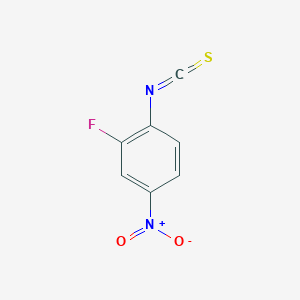

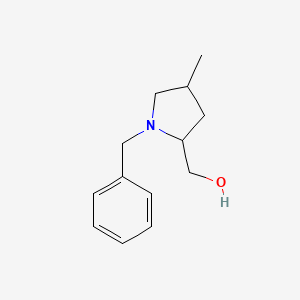
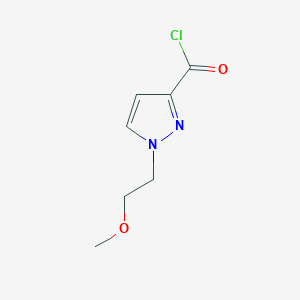
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine](/img/structure/B13693608.png)
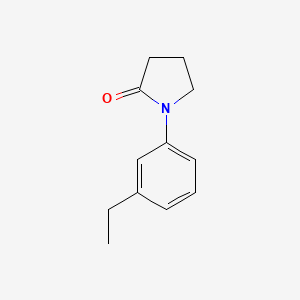
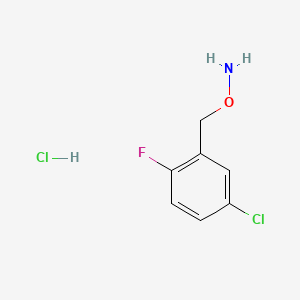
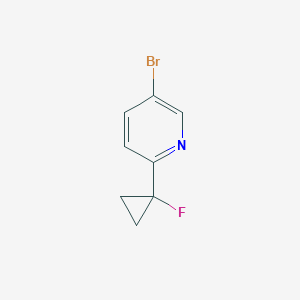
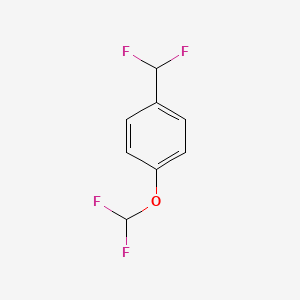
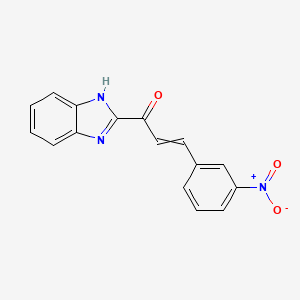
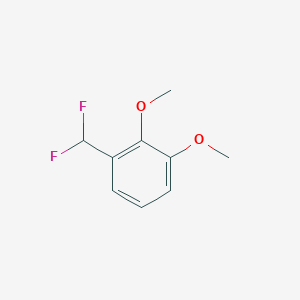
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13693656.png)
